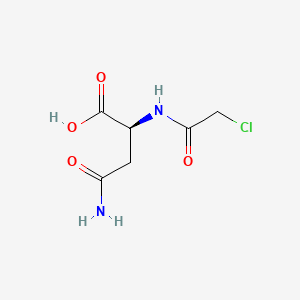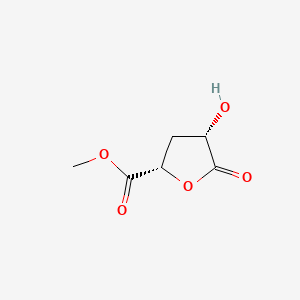
(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of hydroxyl and carboxylate groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also participate in nucleophilic and electrophilic reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and have significant biological activities.
Oxazolidinones: These heterocycles are used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
(2S,4S)-Methyl4-hydroxy-5-oxotetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and synthesis processes. Its versatility and reactivity distinguish it from other similar compounds.
Properties
CAS No. |
120742-29-2 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.125 |
IUPAC Name |
methyl (2S,4S)-4-hydroxy-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-10-6(9)4-2-3(7)5(8)11-4/h3-4,7H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
UNSIDMOABLNHFX-IMJSIDKUSA-N |
SMILES |
COC(=O)C1CC(C(=O)O1)O |
Synonyms |
D-threo-Pentaric acid, 3-deoxy-, 1,4-lactone, 5-methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


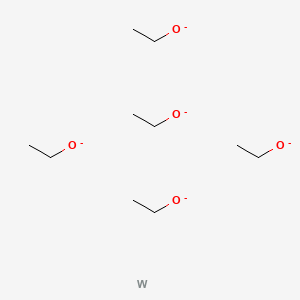


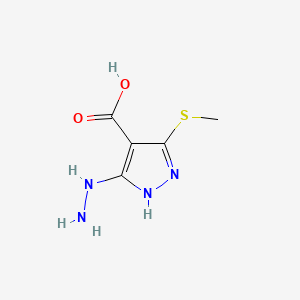
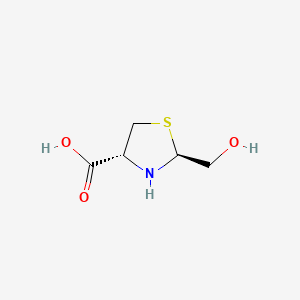
![(2R)-2-hydroxy-1-[1-[(3-methoxy-2-oxo-1-sulfoazetidin-3-yl)amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B568195.png)

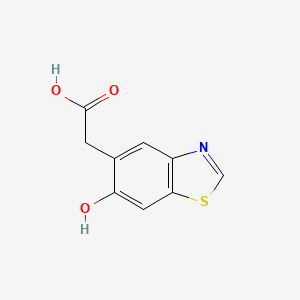

![Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride](/img/structure/B568203.png)
![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)
